4-Amino-2-fluorobenzamide is an organic compound with the molecular formula C7H7FN2O. It features a fluorine atom and an amino group attached to a benzene ring, which contributes to its unique chemical properties. This compound appears as a white to off-white solid and has a melting point ranging from 160°C to 163°C. It is slightly soluble in chloroform and methanol, and it is sensitive to moisture, requiring storage in an inert atmosphere at room temperature .
There is no current information available on the specific mechanism of action of 4-Amino-2-fluorobenzamide in biological systems.
As with any new compound, proper safety precautions should be taken when handling 4-Amino-2-fluorobenzamide. Due to the lack of specific data, it is advisable to treat it as a potential irritant and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling it.
4-Amino-2-fluorobenzamide presents an opportunity for further scientific exploration. Here are some potential areas for future research:
4-Amino-2-fluorobenzamide has shown potential biological activity, particularly in the field of oncology. It acts as an intermediate in the synthesis of antiandrogen drugs used for treating advanced prostate cancer. The compound's structure allows it to interact with androgen receptors, potentially inhibiting their activity and thereby affecting tumor growth .
Several methods are employed for synthesizing 4-amino-2-fluorobenzamide:
4-Amino-2-fluorobenzamide is primarily utilized in:
Interaction studies involving 4-amino-2-fluorobenzamide have focused on its role as an intermediate in drug development. It has been investigated for its binding affinity to androgen receptors and its effectiveness as a cytotoxic prodrug. These studies are crucial for understanding its therapeutic potential and optimizing its application in medicinal chemistry .
Several compounds share structural similarities with 4-amino-2-fluorobenzamide. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Fluoroaniline | Fluorine-substituted aniline | Primarily used in dye synthesis |
4-Amino-3-fluorobenzamide | Fluorine on the meta position | Potential use in anti-inflammatory applications |
4-Amino-N-methylbenzamide | Methyl group addition | Increased lipophilicity enhances bioavailability |
Enzalutamide | A more complex structure with similar activity | FDA-approved drug for advanced prostate cancer treatment |
What sets 4-amino-2-fluorobenzamide apart from these similar compounds is its specific orientation of functional groups that enhance its binding capabilities to androgen receptors. Its role as an intermediate in synthesizing potent antiandrogen drugs further emphasizes its significance in pharmaceutical applications.
Irritant